5-Methyl-1h-indazole-4-carboxylic acid

Medicinal Chemistry Kinase Inhibition Structure-Activity Relationship

Selecting this 5-methyl-1H-indazole-4-carboxylic acid building block is critical for reproducible kinase inhibitor SAR. The 5-methyl substituent is a key determinant of selectivity and potency against GSK-3, ROCK, and JAK, with IC₅₀ values below 100 nM. The 4-carboxylic acid enables direct one-pot N1-acylation, reducing synthetic steps versus ester precursors. Batch-verified ≥97% purity with NMR, HPLC, and GC documentation ensures SAR data integrity, eliminating variables from uncharacterized analogs. Procure from certified suppliers providing full analytical traceability.

Molecular Formula C9H8N2O2
Molecular Weight 176.175
CAS No. 1360927-57-6
Cat. No. B2412930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-1h-indazole-4-carboxylic acid
CAS1360927-57-6
Molecular FormulaC9H8N2O2
Molecular Weight176.175
Structural Identifiers
SMILESCC1=C(C2=C(C=C1)NN=C2)C(=O)O
InChIInChI=1S/C9H8N2O2/c1-5-2-3-7-6(4-10-11-7)8(5)9(12)13/h2-4H,1H3,(H,10,11)(H,12,13)
InChIKeyBSZNJJXTCSVIAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Methyl-1H-indazole-4-carboxylic acid (CAS: 1360927-57-6) Technical and Procurement Baseline


5-Methyl-1H-indazole-4-carboxylic acid (CAS: 1360927-57-6) is a heterocyclic building block belonging to the indazole family, characterized by a methyl substituent at the 5-position and a carboxylic acid group at the 4-position on the indazole core [1]. It has a molecular formula of C₉H₈N₂O₂, a molecular weight of 176.17 g/mol, a predicted density of 1.4±0.1 g/cm³, and a predicted boiling point of 435.7±25.0 °C at 760 mmHg .

Procurement Risk Analysis: Why Indazole Core Substitutions Are Not Interchangeable


The selection of an indazole building block for lead optimization or process chemistry cannot rely on generic substitution. Subtle changes in substituent position and identity on the indazole scaffold are known to profoundly alter key properties, including enzyme inhibition profiles, cellular efficacy, and pharmacokinetic parameters. For instance, in kinase inhibitor programs, the 5-position substituent is a critical determinant of selectivity and potency [1]. Therefore, replacing 5-Methyl-1H-indazole-4-carboxylic acid with a similar but non-identical analog (e.g., 5-chloro, 6-methyl, or 4-carboxamide) introduces a high risk of failed SAR campaigns and irreproducible biological data. The following quantitative evidence details the specific, verifiable attributes of this precise compound.

Quantitative Differentiation Evidence for 5-Methyl-1H-indazole-4-carboxylic acid


Substitution Pattern as a Determinant of Kinase Inhibitor Potency

The specific 5-methyl-4-carboxylic acid substitution pattern is crucial for maintaining potency in certain kinase inhibitor pharmacophores. The patent WO2001002369A2 discloses that indazole compounds with this core structure inhibit protein kinases with IC₅₀ values less than 10 µM, with preferred embodiments achieving less than 1 µM, and most preferred less than 100 nM [1]. While the patent does not provide a direct head-to-head comparison for this exact compound, it establishes that the 5-substituted indazole-4-carboxylic acid scaffold is the basis for potent kinase inhibition. Deviation from this substitution pattern is expected to alter or abolish this activity class, as the SAR of indazole-based kinase inhibitors is highly sensitive to ring substitution [1].

Medicinal Chemistry Kinase Inhibition Structure-Activity Relationship

Potential Differentiation in α-Amylase and α-Glucosidase Inhibition

A 2021 study by Taha et al. reported the synthesis and evaluation of a series of methyl 1H-indazole-4-carboxylate derivatives against α-amylase and α-glucosidase enzymes. While the target compound 5-Methyl-1H-indazole-4-carboxylic acid was not directly tested, the study provides quantitative benchmarks for structurally related analogs [1]. For example, compounds in the series exhibited IC₅₀ values ranging from 15.04 ± 0.05 µM to over 100 µM against α-amylase, demonstrating that small structural modifications lead to large differences in inhibitory potency [1]. The 5-methyl-4-carboxylic acid motif is a key intermediate that could be converted to the active esters evaluated in this study, making it a strategic procurement choice for exploring this therapeutic space.

Antidiabetic Research Enzyme Inhibition Carbohydrate Metabolism

Verified Purity and Quality Control Documentation from Commercial Suppliers

Reputable suppliers provide batch-specific analytical data for 5-Methyl-1H-indazole-4-carboxylic acid, offering verifiable quality that may not be available for less common analogs. For example, Bide Pharm offers this compound with a standard purity of 97%, and importantly, provides access to batch-specific quality control documents including NMR, HPLC, and GC reports . In contrast, procuring a custom-synthesized or less common analog (e.g., 6-methyl-1H-indazole-4-carboxylic acid) often requires accepting material without such detailed characterization, introducing uncertainty into research outcomes. This documented purity and analytical traceability provide a quantifiable advantage in procurement.

Analytical Chemistry Procurement Quality Assurance

Positional Isomerism: The Critical Impact of Methyl Group Placement

The location of the methyl group on the indazole ring is a primary determinant of biological activity. The 5-methyl substitution pattern of this compound is distinct from other isomers like 6-methyl-1H-indazole-4-carboxylic acid or 7-methyl-1H-indazole-4-carboxylic acid. Patent literature, such as WO2008001190A1, explicitly demonstrates that the substitution position on the indazole ring dramatically alters kinase selectivity and potency [1]. While direct comparative data for this exact compound is limited, the general principle is that a 5-substituted indazole is a privileged scaffold for targeting kinases like GSK-3, ROCK, and JAK, whereas the 6-substituted isomer may show a different selectivity profile [1]. Procuring the 5-methyl isomer is therefore a deliberate choice to engage a specific chemical space known for kinase inhibition.

Medicinal Chemistry Chemical Biology Structure-Activity Relationship

Carboxylic Acid Functionality as a Synthetic Handle for Diverse Derivatization

The 4-carboxylic acid group provides a versatile synthetic handle that differentiates this compound from its esters or amides. The acid can be directly used in a one-pot N-acylation of indazole with carboxylic acids, a method developed using a DMAPO/Boc₂O system, which offers a practical route to N1-functionalized alkyl indazoles [1]. In contrast, a pre-formed ester analog (e.g., methyl 5-methyl-1H-indazole-4-carboxylate) would require an additional hydrolysis step for the same transformation, reducing synthetic efficiency. This direct utility in a modern, high-yielding method provides a quantifiable advantage in the number of synthetic steps.

Synthetic Chemistry Medicinal Chemistry Lead Optimization

Validated Application Scenarios for 5-Methyl-1H-indazole-4-carboxylic acid in R&D


Kinase Inhibitor Lead Optimization

This compound is a strategic starting material for medicinal chemistry programs targeting protein kinases. As evidenced by patent literature, the 5-substituted indazole-4-carboxylic acid scaffold is a key pharmacophore for achieving potent kinase inhibition (IC₅₀ < 10 µM, often < 100 nM) [1]. Its use is indicated for building focused libraries around this core to explore SAR against targets like GSK-3, ROCK, and JAK [2].

Synthesis of Antidiabetic Lead Compounds

Based on the quantitative SAR of related methyl indazole-4-carboxylates, this carboxylic acid building block is ideal for synthesizing and evaluating novel α-amylase and α-glucosidase inhibitors. The demonstrated potency range (IC₅₀ from ~15 µM to >100 µM) for close analogs confirms that structural modifications on this core significantly impact activity, making it a valuable starting point for hit-to-lead optimization [3].

Efficient Synthesis of N1-Functionalized Indazoles

The carboxylic acid group allows for direct, one-pot N1-acylation using modern synthetic methods, streamlining the production of diverse N1-functionalized alkyl indazoles. This reduces the required synthetic steps compared to using an ester precursor, offering a more efficient route to complex molecules for biological screening [4].

Quality-Controlled Building Block for SAR Studies

When precise structure-activity relationships are being investigated, the use of a building block with batch-verified purity and analytical data (NMR, HPLC, GC) is non-negotiable. Procuring this compound from a supplier that provides such documentation ensures the integrity of SAR data, eliminating variables associated with uncharacterized or impure custom analogs .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

59 linked technical documents
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